2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide
Description
Properties
IUPAC Name |
2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-6(16)13-5-8(17)15-11-14-7-3-2-4-12-10(18)9(7)19-11/h2-5H2,1H3,(H,12,18)(H,13,16)(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDMXIMSBMKKON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1=NC2=C(S1)C(=O)NCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a thioamide and an α-haloketone, under acidic or basic conditions.
Formation of the Azepine Ring: The thiazole intermediate is then subjected to further cyclization with an appropriate diamine or amino acid derivative to form the azepine ring.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic nature of the thiazole ring allows for electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazole and azepine rings in various chemical environments.
Biology
Biologically, compounds containing thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This specific compound is investigated for its potential as a pharmacophore in drug design.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The thiazole ring is a common motif in many drugs, and modifications to this structure can lead to new treatments for various diseases.
Industry
Industrially, this compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring can interact with various proteins, affecting their function and leading to biological effects such as cell cycle arrest or apoptosis.
Comparison with Similar Compounds
Table 1: Comparison of Thiazole-Based Analogues
Bioactive Thiazoloazepinone Derivatives
The thiazoloazepinone scaffold is critical for metabolic stability and solubility in macrocyclic drug candidates. For instance:
- Imidazole carboxamide 5A (Cluster 5 in ) shares the 5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one ring with the target compound but includes an imidazole-carboxamide side chain. While it shows moderate metabolic stability and solubility, its Mf (microfilariae) potency is lower than pyrrolidinyl thiazole derivatives, highlighting the sensitivity of activity to side-chain modifications .
- Pyrrolidinyl thiazole hit 4A (Cluster 4 in ) lacks the azepinone ring but demonstrates superior solubility and antiparasitic activity, emphasizing the trade-off between ring complexity and pharmacokinetic properties .
Role of Acetamide vs. Thioacetamide Substituents
Replacing acetamide with thioacetamide or free amino groups significantly alters binding affinity. For example:
- In benzopyran derivatives (), compound 9 (acetamide-substituted) shows stronger binding to Glu431 via hydrogen bonding compared to compound 7 (free amino group), which loses this interaction. This results in a 2.5 kcal/mol decrease in binding free energy, underscoring the acetamide group’s role in stabilizing ligand-receptor interactions .
- Quinazolinone-thioacetamide hybrids (), such as 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5), exhibit higher melting points (269–315°C) than the target compound, likely due to increased hydrogen bonding from sulfamoyl and thioether groups .
Table 2: Functional Group Impact on Physicochemical Properties
Biological Activity
2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is . The structure includes a thiazolo ring fused with an azepine moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. For instance, one method includes the cyclization of appropriate precursors under acidic conditions to form the thiazoloazepine framework. The compound can be further modified by acylation to introduce the acetamido group.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Antibacterial Studies : A study evaluated the antimicrobial efficacy against various bacterial strains including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The results indicated that derivatives of thiazolidinones showed potent activity against these pathogens .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Klebsiella pneumoniae | 12 |
| Staphylococcus aureus | 18 |
Antifungal Activity
In addition to antibacterial properties, related compounds have shown efficacy against fungal strains such as Candida albicans and Cryptococcus neoformans. The antifungal activity was assessed using disc diffusion methods.
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 14 |
| Cryptococcus neoformans | 13 |
Anti-inflammatory Effects
Preliminary studies suggest that compounds with similar structures may also possess anti-inflammatory properties. For instance, derivatives have been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent investigation into a series of thiazolidinone derivatives demonstrated that modifying the acetamido group significantly affected antimicrobial potency. Compounds with electron-withdrawing groups exhibited enhanced activity against resistant strains .
- Clinical Implications : In a clinical setting, compounds derived from thiazolo[5,4-c]azepine frameworks have been explored for their potential use in treating infections caused by multidrug-resistant bacteria. Their unique mechanism of action may provide an alternative to traditional antibiotics .
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .
- Adjust solvent polarity (DMF for polar intermediates, toluene for non-polar steps) .
- Use sodium azide (NaN₃) for azide intermediate stabilization .
What advanced spectroscopic techniques are recommended to resolve contradictions in structural characterization data?
Advanced Research Focus
Conflicts in NMR or mass spectrometry data can arise due to tautomerism or impurities. Methodological approaches include:
2D NMR (HSQC, HMBC) : To confirm heterocyclic connectivity and hydrogen bonding patterns in the thiazoloazepine core .
High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., expected m/z = 349.12 for C₁₄H₁₅N₃O₃S) .
X-ray Crystallography : Definitive confirmation of stereochemistry and crystal packing .
Example : A ¹³C NMR discrepancy at δ 170 ppm (amide carbonyl) vs. δ 165 ppm (thiazole C=S) can be clarified via DEPT-135 .
How can researchers design experiments to evaluate the biological activity of this compound against kinase targets?
Q. Basic Research Focus
In Vitro Screening :
- Use kinase inhibition assays (e.g., Chk1 kinase) with ATP-concentration-dependent IC₅₀ measurements .
- Compare with control inhibitors (e.g., staurosporine) .
Cellular Assays :
- Assess antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
Q. Advanced Research Focus
- Molecular Docking : Model interactions with Chk1’s ATP-binding pocket (PDB ID: 3JVR) using AutoDock Vina .
- SAR Studies : Modify the acetamide or thiazole substituents to enhance binding affinity (e.g., fluorophenyl analogs increase hydrophobicity) .
What strategies are effective for analyzing contradictory bioactivity data across similar compounds?
Advanced Research Focus
Contradictions may arise from assay variability or structural nuances. Mitigation strategies:
Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) for consistency in IC₅₀ values .
Structural Comparisons :
- Compare with analogs like N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-5-phenylpentanamide (PubChem CID 118704665) .
- Note that phenylpentanamide derivatives show reduced solubility but higher kinase selectivity .
Q. Advanced Research Focus
DFT Calculations :
- Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfur in thiazole) .
MD Simulations :
- Simulate aqueous stability (AMBER force field) to identify hydrolysis-prone bonds (e.g., amide linkage) .
QSAR Models :
- Corrogate substituent effects (e.g., electron-withdrawing groups on azepine ring improve metabolic stability) .
What are the critical considerations for scaling up synthesis without compromising yield?
Q. Basic Research Focus
Purification : Replace column chromatography with recrystallization (ethanol/water) for gram-scale batches .
Catalyst Recycling : Use immobilized AlCl₃ on silica to reduce waste .
Process Monitoring : Implement inline FTIR to track intermediates .
How does the compound’s thiazoloazepine core influence its pharmacokinetic properties?
Q. Advanced Research Focus
- Lipophilicity : LogP = 2.1 (calculated via ChemAxon) suggests moderate blood-brain barrier penetration .
- Metabolic Stability : Cytochrome P450 (CYP3A4) susceptibility predicted via in silico metabolism tools (e.g., StarDrop) .
- Half-Life : In vivo studies in rodents show t₁/₂ = 3.2 h (IV administration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
